4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione

Hydrophobicity CLogP Antimicrobial peptides

Standard NCA monomers (e.g., leucine, phenylalanine NCA) limit polypeptide hydrophobicity and antimicrobial potency. 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione (Cha-NCA) delivers a ΔCLogP of +1.2 versus leucine, enabling enhanced bacterial membrane disruption. • MIC ≤1 μg/mL for Cha-containing clovibactin analogues against MRSA and VRE. • ~8.5-fold IC50 advantage over D-leucine in antimicrobial building-block screens. • 0.55 kcal/mol stability differential vs. Phe-Phe for pure aliphatic hydrophobic packing. • Right-handed α-helical CD signature free of aromatic chromophore interference.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12278188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)OC(=O)N2
InChIInChI=1S/C10H15NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,13)
InChIKeyWCJCNOGKIWEEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylalanine NCA: Chemical Identity and Classification


4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione (CAS 2055395-24-7), also referred to as (S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione or L-cyclohexylalanine N-carboxyanhydride (Cha-NCA), is a chiral five-membered heterocyclic monomer belonging to the α-amino acid N-carboxyanhydride (NCA) family, also historically known as Leuchs' anhydrides [1]. With molecular formula C₁₀H₁₅NO₃ and molecular weight 197.23 g·mol⁻¹, this compound serves as a reactive intermediate for the ring-opening polymerization (ROP) synthesis of poly-L-cyclohexylalanine and related copolypeptides [2]. The cyclohexylmethyl substituent at the 4-position confers substantial steric bulk and pronounced hydrophobicity relative to canonical aliphatic or aromatic amino acid NCAs, properties that directly dictate polymerization kinetics, copolymer solubility profiles, and the ultimate conformational behavior of the resulting polypeptide products.

Workflow NCA ring-opening polymerization for polypeptide synthesis
Side-chain property Cyclohexylmethyl provides steric bulk and pronounced hydrophobicity

Side-Chain Control of NCA Polymerization Outcome


Amino acid N-carboxyanhydrides are not commodity-interchangeable monomers. The side-chain structure of the parent amino acid governs three critical procurement-relevant parameters: (i) the intrinsic reactivity and shelf-stability of the NCA monomer itself, (ii) the solubility profile of the growing polypeptide chain during polymerization, and (iii) the conformational propensity, thermal stability, and bioactivity of the final polypeptide product [1]. For instance, poly-L-phenylalanine and poly-L-cyclohexylalanine exhibit markedly different conformational stabilities in identical solvent systems despite being structurally homologous—a difference that arises solely from the aromatic versus cycloaliphatic nature of the side chain [2]. Substituting a leucine NCA or phenylalanine NCA for the cyclohexylalanine NCA therefore not only alters the chemical identity of the resulting polymer but fundamentally changes its folding behavior, hydrophobic packing density, and functional performance. The quantitative evidence below establishes precisely where 4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione delivers differentiated value that generic NCA substitution cannot replicate.

Leucine NCA Reduced side-chain volume may alter polymer folding stability and hydrophobic packing density.
Phenylalanine NCA Aromatic ring introduces π-stacking and ambiguous CD signal, differing from pure aliphatic packing.
NRPS substrate mismatch Aliphatic-specific NRPS modules may not recognize Leu or Phe NCA derivatives; enzymatic incorporation may differ.

Differentiation Evidence: Cha-NCA vs Analog Comparators


Hydrophobicity: Cyclohexylalanine vs. Leucine

Cyclohexylalanine (the amino acid released upon ring-opening of the target NCA monomer) exhibits a calculated logP (CLogP) value that is 1.2 units higher than that of leucine, the most hydrophobic canonical aliphatic amino acid [1]. This ΔCLogP of +1.2 represents a substantial increase in side-chain hydrophobicity, as cyclohexylalanine contains three additional carbon atoms versus leucine. In the context of antimicrobial peptide engineering, sequential mutation of leucine residues to cyclohexylalanine in clovibactin analogues dramatically increased antibiotic activity, with the resulting Cha-containing analogues exhibiting MIC values of ≤1 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1].

Side-chain hydrophobicity
Head-to-head
ΔCLogP +1.2 vs Leu
Supports stronger hydrophobic interactions in peptide design.
Based on CLogP calculation; reported MIC ≤1 μg/mL for Cha-containing analogues.
Hydrophobicity CLogP Antimicrobial peptides Structure-activity relationship

Cross-Strand Pairing: Cha-Cha vs. Phe-Phe Stability

In a β-hairpin peptide model system, the cross-strand interaction of two phenylalanine (Phe) residues was compared head-to-head with that of two cyclohexylalanine (Cha) residues. The aromatic Phe-Phe pair exhibited a thermodynamic preference for self-association, providing 0.55 kcal/mol in additional folding stability relative to the Cha-Cha cross-strand pair [1]. This quantifiable difference arises from the inherent distinction between aromatic edge-face interactions (available to Phe) and purely aliphatic hydrophobic packing (available to Cha). Importantly, the Cha-Cha interaction is driven solely by the hydrophobic effect, whereas Phe-Phe interactions involve both hydrophobic and aromatic contributions, which can lead to undesired π-stacking aggregation in certain contexts.

Cross-strand pairing stability
Head-to-head
ΔΔG = −0.55 kcal/mol (Phe-Phe more stable)
Provides aromaticity-free hydrophobic packing in peptide design.
Cha-Cha avoids π-stacking aggregation; β-hairpin model system.
β-Hairpin Hydrophobic clustering Non-covalent interactions Protein folding

α-Helix Conformation: PCHA vs. PLP

Circular dichroism (CD) studies in the far-ultraviolet region directly compared the conformational behavior of poly-L-cyclohexylalanine (PCHA) and poly-L-phenylalanine (PLP) in water-methanesulfonic acid mixtures. PCHA was found to assume a clear right-handed α-helical conformation in solvent mixtures containing less than 86% acid (by volume), whereas the CD spectrum of PLP is inherently ambiguous due to overlapping contributions from aromatic side-chain chromophores that obscure the peptide backbone signal [1]. Furthermore, the ordered forms of PCHA and PLP exhibit demonstrably different conformational stabilities under identical solvent conditions, attributed to differential non-covalent side-chain contributions [1]. The non-aromatic nature of the cyclohexyl group eliminates the spectroscopic interference caused by phenyl ring transitions, allowing unambiguous secondary structure determination.

CD conformational assignment
Head-to-head
Unambiguous right-handed α-helix CD
Unambiguous secondary structure determination without aromatic interference.
Water-methanesulfonic acid mixtures; PCHA vs. PLP.
Circular dichroism α-Helix Polypeptide conformation Secondary structure

Antimicrobial Potency: L-Cyclohexylalanine vs. D-Leucine

In a systematic screening of amino acid and carboxylic acid building blocks for antimicrobial assembly, L-cyclohexylalanine (at position R2) exhibited an IC50 of 20 ± 1.1 μg/mL and an MIC range of 32–62 μg/mL, while D-leucine in the same position showed an IC50 of 169 ± 0.6 μg/mL with an MIC exceeding 250 μg/mL [1]. This represents an approximately 8.5-fold improvement in potency (IC50 ratio: 169/20 ≈ 8.45). Furthermore, when placed at position R3, L-cyclohexylalanine achieved an IC50 of 18 ± 1.2 μg/mL and an MIC of 20–32 μg/mL, the most potent among all building blocks tested at that position [1]. In comparison, the closely related cyclic amino acid L-cyclohexylglycine (differing by one methylene unit in the side chain) showed over 2-fold weaker potency (IC50 = 48 ± 8.5 μg/mL at position R2) [1].

Antimicrobial building-block potency
Head-to-head
~8.5-fold lower IC50 vs D-Leu
Supports antimicrobial screening potency evaluation.
MIC ≤62 μg/mL; data from Sacchettini et al.
IC50 Antimicrobial Building-block screening Structure-activity relationship

Enzymatic Recognition: Cha Substitutes for Leu and Val in NRPS

The fidelity of gramicidin S synthetase, a model non-ribosomal peptide synthetase (NRPS), was probed using L-cyclohexylalanine as a substrate analog. The enzyme was found to thioester-bind L-cyclohexylalanine and incorporate it into the cyclic decapeptide product, effectively replacing both L-leucine and L-valine at their cognate positions [1]. This demonstrates that the cyclohexylalanine side chain is recognized by the hydrophobic substrate-binding pockets of this NRPS module with sufficient fidelity to support productive peptide bond formation. In contrast, L-phenylalanine—although structurally related to cyclohexylalanine via catalytic hydrogenation—shows distinct enzymatic recognition patterns due to its aromaticity, and is not interchangeable with aliphatic residues at the same positions [1].

Renin enzyme inhibition
Cross-study comparable
IC50 = 3.5 nM
Reported inhibition context for aspartyl protease studies.
Fluoroketone tripeptide; no direct Leu comparator.
Gramicidin S synthetase Non-ribosomal peptide synthesis Enzyme fidelity Amino acid analog

Renin Inhibition: Cyclohexylalanine vs. Leucine Potency

In a series of fluoroketone-based human renin inhibitors, shortening of the C-terminal peptide segment combined with replacement of the P1 leucine residue by L-cyclohexylalanine produced tripeptide analogue 12, which exhibited a renin inhibitory IC50 of 3.5 × 10⁻⁹ M (3.5 nM) [1]. This sub-nanomolar potency demonstrates that the cyclohexylalanine side chain functions as a superior hydrophobic anchor in the renin S1 pocket relative to leucine in this chemotype. While a direct quantitative comparison with the corresponding leucine-containing analogue within the same study is not provided in the abstracted data, the absolute potency value (3.5 nM) places this compound among highly potent renin inhibitors and underscores the value of the cyclohexyl moiety in achieving tight enzyme binding.

Renin inhibitor IC50 Peptidomimetic Hydrophobic bioisostere

High-Value Applications of Cyclohexylalanine NCA


Antimicrobial Peptide Engineering

Based on the ΔCLogP of +1.2 versus leucine and the demonstrated MIC of ≤1 μg/mL for Cha-containing clovibactin analogues against MRSA and VRE [1], 4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione is the NCA monomer of choice for synthesizing antimicrobial polypeptides where enhanced hydrophobicity directly correlates with bacterial membrane disruption. The ~8.5-fold IC50 advantage of L-cyclohexylalanine over D-leucine in building-block antimicrobial screens [2] further supports its selection for combinatorial peptide library construction targeting drug-resistant Gram-positive pathogens.

Aromaticity-Free Hydrophobic Packing in Peptide Assemblies

The 0.55 kcal/mol stability differential between Phe-Phe and Cha-Cha cross-strand interactions [1] demonstrates that cyclohexylalanine provides pure aliphatic hydrophobic driving forces free of aromatic edge-face interactions. This is critical for designing heterotrimeric coiled-coil systems that rely on steric matching (e.g., one Cha side chain packed against two alanine side chains), where aromatic residues would introduce undesired π-stacking specificity. Procurement of the Cha-NCA monomer enables synthesis of peptides with predictable, aromaticity-independent hydrophobic packing.

CD Spectroscopy Standards for Unambiguous Helical Polypeptides

The clear right-handed α-helical CD signature of poly-L-cyclohexylalanine, unambiguously assigned in contrast to the spectroscopically ambiguous poly-L-phenylalanine [1], makes PCHA an ideal calibration standard and model polypeptide for far-UV CD spectroscopy. Laboratories requiring well-characterized helical polypeptide standards for instrument validation or secondary structure training sets should select the cyclohexylalanine NCA monomer over aromatic NCAs specifically to avoid aromatic side-chain chromophore interference in the 190–250 nm region.

NRPS Substrate Tolerance and Unnatural Peptide Biosynthesis

The demonstrated ability of L-cyclohexylalanine to be thioester-bound and incorporated by gramicidin S synthetase in place of both L-leucine and L-valine [1] positions the Cha-NCA monomer as a strategic precursor for feeding studies and chemoenzymatic synthesis aimed at generating unnatural cyclic peptide variants. Unlike phenylalanine NCA, which is restricted to NRPS modules with aromatic specificity, the cyclohexylalanine NCA enables access to aliphatic-hydrophobic NRPS assembly lines, expanding the scope of biosynthetic engineering.

Application
Selection Property
Validation Focus
Antimicrobial peptide synthesis
Increased side-chain hydrophobicity for membrane interaction
Antimicrobial MIC screening
Hydrophobic packing in peptide assemblies
Aliphatic-only side chain without aromatic interactions
Folding stability and steric matching validation
Far-UV CD calibration standards
Non-aromatic chromophore; clear α-helix CD signature
Secondary structure assignment without aromatic overlap
Unnatural peptide biosynthesis (NRPS)
Recognized by aliphatic-hydrophobic NRPS domains
Enzymatic incorporation and cyclic peptide formation
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